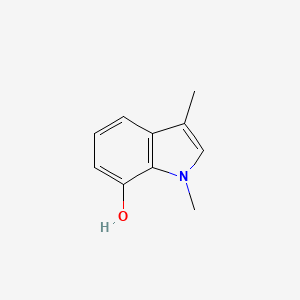
5-甲氧基-2-硝基苯基硼酸
描述
5-Methoxy-2-nitrophenylboronic acid is an organic compound with the molecular formula C7H8BNO5 and a molecular weight of 196.96 g/mol.
科学研究应用
5-Methoxy-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Biology: The compound’s boronic acid group can interact with diols, making it useful in the design of sensors and probes for biological molecules.
Medicine: Its potential in drug development is being explored, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
作用机制
Target of Action
5-Methoxy-2-nitrophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 5-Methoxy-2-nitrophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 5-Methoxy-2-nitrophenyl group) from boron to palladium . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the joining of two carbon-containing fragments in a way that is mild and tolerant of various functional groups . The downstream effects include the creation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s worth noting that boronic acids and their esters are generally considered to be marginally stable in water , which could potentially impact their bioavailability.
Result of Action
The result of the action of 5-Methoxy-2-nitrophenylboronic acid is the formation of a new carbon–carbon bond . This enables the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects would depend on the particular compounds being synthesized.
Action Environment
The action of 5-Methoxy-2-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically carried out under mild conditions and is tolerant of various functional groups . The stability of boronic acids and their esters can be affected by the presence of water . Therefore, the reaction conditions need to be carefully controlled to ensure the efficacy and stability of the compound.
生化分析
Biochemical Properties
5-Methoxy-2-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that contain active site serine residues. Additionally, 5-Methoxy-2-nitrophenylboronic acid can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Cellular Effects
The effects of 5-Methoxy-2-nitrophenylboronic acid on various types of cells and cellular processes have been studied to understand its potential applications in biomedical research. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses. Additionally, 5-Methoxy-2-nitrophenylboronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 5-Methoxy-2-nitrophenylboronic acid involves its ability to form covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis. Additionally, 5-Methoxy-2-nitrophenylboronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins, affecting their ability to regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2-nitrophenylboronic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These changes can affect its long-term impact on cellular function, as the degradation products may have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-nitrophenylboronic acid vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
5-Methoxy-2-nitrophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic processes can influence the compound’s overall efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of 5-Methoxy-2-nitrophenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, affecting its localization and accumulation in different cellular compartments. Additionally, binding to plasma proteins can influence its distribution in the body, impacting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Methoxy-2-nitrophenylboronic acid is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. The localization of 5-Methoxy-2-nitrophenylboronic acid can influence its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions with biomolecules .
准备方法
The synthesis of 5-Methoxy-2-nitrophenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general synthetic route involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . Industrial production methods often employ similar strategies, with optimizations for scale-up and cost-efficiency.
化学反应分析
5-Methoxy-2-nitrophenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
5-Methoxy-2-nitrophenylboronic acid can be compared with other boronic acids and esters, such as:
Phenylboronic acid: A simpler boronic acid used in similar applications but lacks the methoxy and nitro substituents.
4-Methoxyphenylboronic acid: Similar to 5-Methoxy-2-nitrophenylboronic acid but without the nitro group.
2-Nitrophenylboronic acid: Lacks the methoxy group but has similar reactivity due to the nitro group.
The uniqueness of 5-Methoxy-2-nitrophenylboronic acid lies in its combination of methoxy and nitro groups, which confer distinct reactivity and properties compared to other boronic acids .
属性
IUPAC Name |
(5-methoxy-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKZDSKDGQNCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


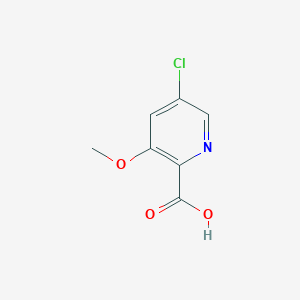
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)
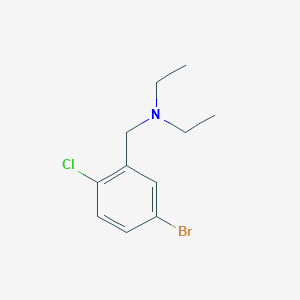
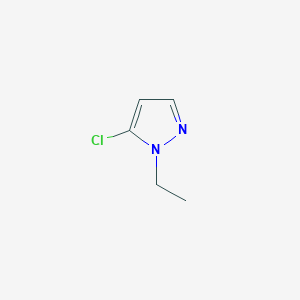
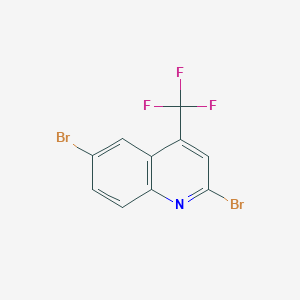
![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)
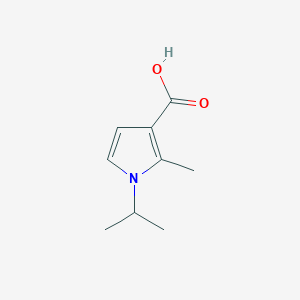

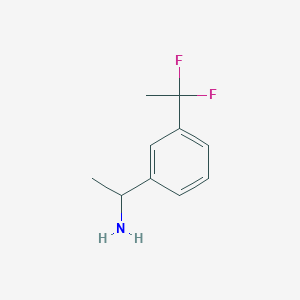
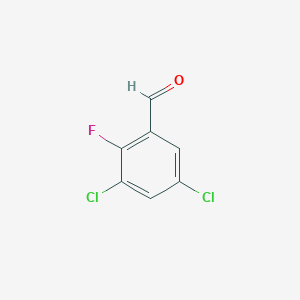
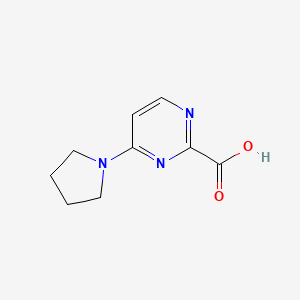
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)
